3-Methylpyrazolo[1,5-a]pyridin-5-ol
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Overview
Description
3-Methylpyrazolo[1,5-a]pyridin-5-ol is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrazolo[1,5-a]pyridin-5-ol typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with β-enaminone derivatives under microwave irradiation, which results in high yields of the desired product . This method is advantageous due to its efficiency and the relatively mild reaction conditions required.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methylpyrazolo[1,5-a]pyridin-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolo[1,5-a]pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Methylpyrazolo[1,5-a]pyridin-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Methylpyrazolo[1,5-a]pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing various signaling pathways and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in the position and nature of substituents.
Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
3-Methylpyrazolo[1,5-a]pyridin-5-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-methyl-1H-pyrazolo[1,5-a]pyridin-5-one |
InChI |
InChI=1S/C8H8N2O/c1-6-5-9-10-3-2-7(11)4-8(6)10/h2-5,9H,1H3 |
InChI Key |
CBXVONXVOUPSBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNN2C1=CC(=O)C=C2 |
Origin of Product |
United States |
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